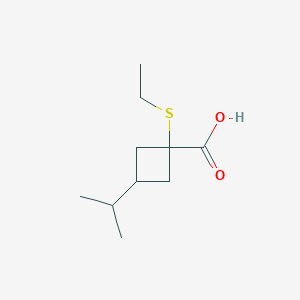
1-(Ethylthio)-3-isopropylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylthio)-3-isopropylcyclobutane-1-carboxylic acid is an organic compound characterized by its unique cyclobutane ring structure substituted with ethylthio and isopropyl groups
Métodos De Preparación
The synthesis of 1-(Ethylthio)-3-isopropylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired cyclobutane derivative . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(Ethylthio)-3-isopropylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethylthio group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Thioester Formation: Reactions with tris(ethylthio)borane in a refluxing solvent can yield thioesters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as thiolates. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Ethylthio)-3-isopropylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(Ethylthio)-3-isopropylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical pathways, potentially affecting enzyme activity or cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(Ethylthio)-3-isopropylcyclobutane-1-carboxylic acid can be compared with similar compounds such as:
Cyclobutane carboxylic acids: These compounds share the cyclobutane ring structure but differ in their substituents.
Thioesters: Compounds with similar sulfur-containing functional groups.
Isopropyl-substituted carboxylic acids: These compounds have similar isopropyl groups but may lack the cyclobutane ring or ethylthio group
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Conclusion
This compound is a compound with diverse applications in scientific research and industry Its unique structure and reactivity make it a valuable subject of study in various fields, including chemistry, biology, and medicine
Propiedades
Fórmula molecular |
C10H18O2S |
|---|---|
Peso molecular |
202.32 g/mol |
Nombre IUPAC |
1-ethylsulfanyl-3-propan-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2S/c1-4-13-10(9(11)12)5-8(6-10)7(2)3/h7-8H,4-6H2,1-3H3,(H,11,12) |
Clave InChI |
BJJKLCYQLTUYBD-UHFFFAOYSA-N |
SMILES canónico |
CCSC1(CC(C1)C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylicacid](/img/structure/B13636392.png)





